4-Bromo-2-fluoro-5-hydroxybenzonitrile
Overview
Description
4-Bromo-2-fluoro-5-hydroxybenzonitrile is a planar molecule . Its molecules are arranged in linear chains via weak intermolecular O-HN hydrogen bonds . It may be used in the preparation of heterocycles and liquid crystals .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves a 70 percent yield with N-bromosuccinimide in dichloromethane at 0 °C for 45 hours . The second step involves a 76 percent yield with concentrated sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, sodium hydrogen carbonate in water, acetic acid, and cyclohexane .Molecular Structure Analysis
The molecular formula of this compound is C7H3BrFNO . Its molecular weight is 216.01 . The InChI code is 1S/C7H3BrFNO/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2,11H .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Safety and Hazards
The safety data sheet for similar compounds suggests that they can be harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling these compounds . In case of fire, use CO2, dry chemical, or foam for extinction .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrFNO/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFSHCRYMGQKTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)Br)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.